Cas no 2034293-07-5 (ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate)
![ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate structure](https://www.kuujia.com/scimg/cas/2034293-07-5x500.png)
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
- ethyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylamino]-4-oxobutanoate
- ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate
-
- Inchi: 1S/C19H25N3O3/c1-4-25-18(24)11-10-17(23)20-12-13-22-15(3)19(14(2)21-22)16-8-6-5-7-9-16/h5-9H,4,10-13H2,1-3H3,(H,20,23)
- InChI Key: VKETXPKRUGSACD-UHFFFAOYSA-N
- SMILES: O=C(CCC(=O)OCC)NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 9
- Complexity: 438
- Topological Polar Surface Area: 73.2
- XLogP3: 2
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4933-3mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-4mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-75mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-2μmol |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-25mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-5μmol |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-2mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-50mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-100mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6525-4933-1mg |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate |
2034293-07-5 | 1mg |
$54.0 | 2023-09-08 |
ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate Related Literature
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate
Introduction to Ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate (CAS No. 2034293-07-5)
Ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate is a complex organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 2034293-07-5, belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of pharmaceutical agents and bioactive materials. The intricate structure of this compound, featuring a carbamoyl group and a pyrazole moiety, makes it a subject of interest for researchers exploring novel chemical interactions and biological functionalities.
The molecular structure of Ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate is characterized by its high degree of substitution and the presence of multiple functional groups. The 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl substituent introduces a rigid aromatic ring system, which can influence the compound's solubility, stability, and interaction with biological targets. The carbamoyl group further enhances the compound's potential as a bioactive molecule by providing a site for hydrogen bonding and other non-covalent interactions. These features make it an attractive candidate for further investigation in drug discovery and material science.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied due to their diverse biological activities. The presence of the 3,5-dimethyl-4-phenyl moiety in Ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate suggests that it may exhibit properties such as anti-inflammatory, anti-microbial, or anti-cancer effects. These properties are often attributed to the ability of pyrazole derivatives to interact with various biological targets, including enzymes and receptors.
One of the most compelling aspects of Ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-y l)ethyl]carbamoyl}propanoate is its potential as a lead compound for drug development. The combination of structural features such as the carbamoyl group, the pyrazole moiety, and the dimethylphenyl ring provides a rich scaffold for medicinal chemists to modify and optimize. By leveraging computational methods and synthetic strategies, researchers can explore analogs of this compound that may exhibit enhanced potency, selectivity, and pharmacokinetic profiles. This approach aligns with the broader trend in drug discovery towards rational design and structure-based optimization.
Recent advancements in chemical biology have also highlighted the importance of understanding the molecular interactions that govern biological processes. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have enabled researchers to elucidate the structures of complex biomolecules and their interactions with small molecules. Ethyl 3-{[2-(3,5-dimethyl -4 -phenyl -1H -pyrazol -1 -yl)ethyl]carbamoyl}propanoate serves as an excellent model compound for studying these interactions due to its well-defined structure and functional groups.
The synthesis of Ethyl 3-{[2-(3,5-dimethyl -4 -phen y l -1H -pyrazol -1 -y l)ethyl]carbamoyl}propanoate represents another area of interest for synthetic chemists. The multi-step synthesis involves careful control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrazole ring system, the introduction of the carbamoyl group, and the attachment of the propionate moiety. Each step requires precise optimization to achieve the desired product without side reactions or byproducts.
The versatility of Ethyl 3-{[2-(3,5-dimethyl -4 -phen y l -1H -pyrazol -1 -y l)ethyl]carbamoyl}propanoate extends beyond its potential as a pharmaceutical lead compound. It can also be used as an intermediate in the synthesis of more complex molecules or as a building block for materials with unique properties. For instance, its rigid structure and multiple functional groups make it suitable for designing polymers or supramolecular assemblies with specific functionalities.
In conclusion, Ethyl 3-{[2-(3,5-dimethyl -4 -phen y l -1H -pyrazol -1 -y l)ethyl]carbamoyl}propanoate (CAS No. 2034293-07-5) is a fascinating compound with significant potential in both chemical research and biomedical applications. Its complex structure, featuring multiple functional groups and a pyrazole moiety, makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. Furthermore, its synthetic accessibility and versatility as an intermediate highlight its importance in both academic research and industrial applications.
2034293-07-5 (ethyl 3-{[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]carbamoyl}propanoate) Related Products
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)



